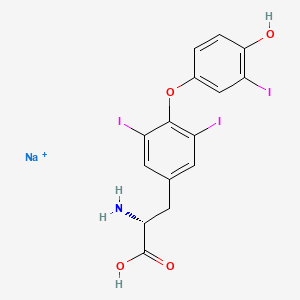
Sodium (+)-triiodothyronine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (+)-triiodothyronine is a synthetic form of the thyroid hormone triiodothyronine (T3), which plays a crucial role in regulating metabolism, growth, and development in the human body. This compound is often used in medical treatments for thyroid disorders, such as hypothyroidism, where the thyroid gland does not produce enough hormones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (+)-triiodothyronine typically involves the iodination of tyrosine residues in thyroglobulin, followed by hydrolysis to release the hormone. The process can be summarized as follows:
Iodination: Tyrosine residues in thyroglobulin are iodinated using iodine or iodide salts under oxidative conditions.
Coupling: The iodinated tyrosine residues couple to form diiodotyrosine (DIT) and monoiodotyrosine (MIT).
Hydrolysis: The coupled product is hydrolyzed to release triiodothyronine (T3).
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis and purification processes. The key steps include:
Chemical Synthesis: Large-scale iodination and coupling reactions are carried out in controlled environments.
Purification: The synthesized product is purified using techniques such as crystallization, chromatography, and recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (+)-triiodothyronine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deiodinated metabolites.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Halogen substitution reactions can occur, leading to the formation of different iodinated compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride and other reducing agents can be used for reduction reactions.
Substitution Reactions: Halogen exchange reactions can be carried out using halide salts under specific conditions.
Major Products Formed
Deiodinated Metabolites: Products formed from oxidation reactions.
Precursor Forms: Products formed from reduction reactions.
Iodinated Compounds: Products formed from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Sodium (+)-triiodothyronine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its role in cellular metabolism and gene expression.
Medicine: Used in the treatment of thyroid disorders and as a diagnostic tool in thyroid function tests.
Industry: Employed in the production of pharmaceuticals and as a standard in analytical chemistry.
Wirkmechanismus
Sodium (+)-triiodothyronine exerts its effects by binding to thyroid hormone receptors (TRs) in the nucleus of cells. This binding activates the transcription of target genes involved in metabolism, growth, and development. The molecular targets and pathways include:
Thyroid Hormone Receptors (TRs): TRα and TRβ isoforms.
Gene Transcription: Activation of genes involved in energy metabolism, protein synthesis, and cell differentiation.
Metabolic Pathways: Regulation of basal metabolic rate, thermogenesis, and lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
Sodium (+)-triiodothyronine can be compared with other thyroid hormones and analogs, such as:
Levothyroxine (T4): A synthetic form of thyroxine, which is converted to triiodothyronine (T3) in the body.
Liothyronine (T3): Another synthetic form of triiodothyronine, similar to this compound.
Diiodothyronine (T2): A less active form of thyroid hormone with two iodine atoms.
Uniqueness
This compound is unique due to its rapid onset of action and higher potency compared to other thyroid hormones. It is particularly useful in situations where a quick therapeutic response is required, such as in the treatment of myxedema coma.
Eigenschaften
Molekularformel |
C15H12I3NNaO4+ |
|---|---|
Molekulargewicht |
673.96 g/mol |
IUPAC-Name |
sodium;(2R)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO4.Na/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);/q;+1/t12-;/m1./s1 |
InChI-Schlüssel |
SBXXSUDPJJJJLC-UTONKHPSSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@H](C(=O)O)N)I)I)O.[Na+] |
Kanonische SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(3-Bromophenyl)ethyl]hydrazine](/img/structure/B12439785.png)
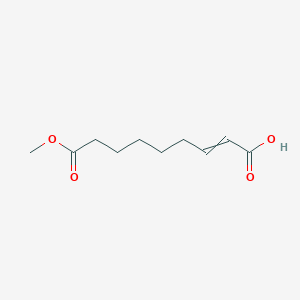
![1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12439790.png)
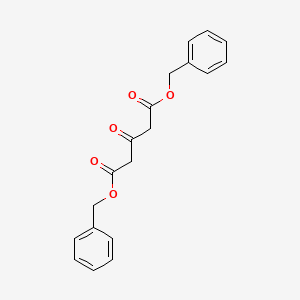
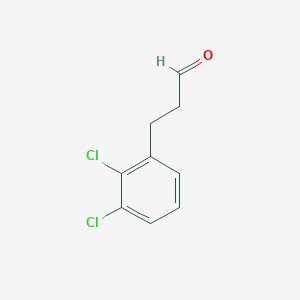
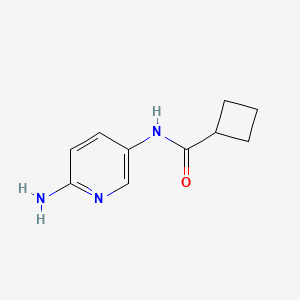
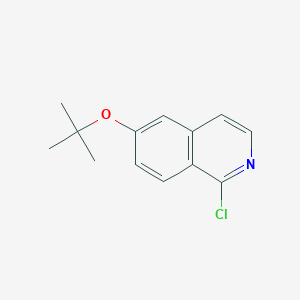
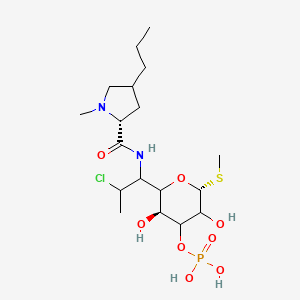
![N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439836.png)

![1-Boc-4-[(4-fluoro-benzylamino)-methyl]-piperidine](/img/structure/B12439848.png)
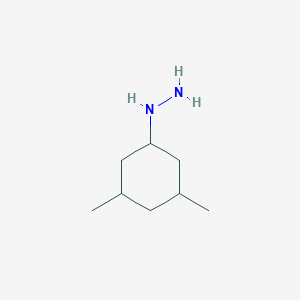

![[17-Acetyl-11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate](/img/structure/B12439859.png)
